Bis(2-methylpropyl) butylphosphonate
Description
Bis(2-methylpropyl) butylphosphonate is a phosphonate ester characterized by a central phosphorus atom bonded to one butyl group and two 2-methylpropyl (iso-butyl) ester groups. Its molecular formula is C₁₂H₂₇O₃P, with a molecular weight of 250.31 g/mol. Phosphonate esters like this are widely used in industrial applications, including solvent extraction, flame retardants, and plasticizers, due to their stability and solubility properties.
Properties
CAS No. |
10092-77-0 |
|---|---|
Molecular Formula |
C12H27O3P |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-[bis(2-methylpropoxy)phosphoryl]butane |
InChI |
InChI=1S/C12H27O3P/c1-6-7-8-16(13,14-9-11(2)3)15-10-12(4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
ZVXPPNMMWKQTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P-butyl-, bis(2-methylpropyl) ester typically involves the reaction of phosphorous acid with butyl alcohol and isobutyl alcohol under controlled conditions. The reaction proceeds through esterification, where the hydroxyl groups of the alcohols react with the phosphorous acid, forming the ester linkage.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to enhance the reaction rate and yield. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphonic acid, P-butyl-, bis(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Bis(2-methylpropyl) butylphosphonate and related phosphonate esters:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituents (R, R') |
|---|---|---|---|---|
| This compound | Not listed | C₁₂H₂₇O₃P | 250.31 | R = butyl; R' = 2-methylpropyl (x2) |
| Dibutyl butylphosphonate | 78-46-6 | C₁₂H₂₇O₃P | 250.31 | R = butyl (x3) |
| Bis(2-ethylhexyl) methylphosphonate | 60556-68-5 | C₁₇H₃₇O₃P | 320.44 | R = methyl; R' = 2-ethylhexyl (x2) |
| Bis(1,2,2-trimethylpropyl) methylphosphonate | 7040-58-6 | C₁₃H₂₉O₃P | 264.34 | R = methyl; R' = 1,2,2-trimethylpropyl (x2) |
| Diisobutyl phthalate (structural analog) | 84-69-5 | C₁₆H₂₂O₄ | 278.34 | Phthalate core with iso-butyl esters |
Key Observations :
- Branching Effects: this compound’s iso-butyl esters introduce steric hindrance compared to linear butyl groups in dibutyl butylphosphonate. This reduces crystallinity and lowers melting points, enhancing solubility in nonpolar solvents .
- Molecular Weight : Despite identical formulas to dibutyl butylphosphonate, branching alters physicochemical properties (e.g., boiling point, viscosity).
Stability and Industrial Relevance
- Volatility and Storage Stability : Compounds with 2-methylpropyl groups, such as 2-methoxy-3-(2-methylpropyl) pyrazine, exhibit reduced stability during storage, with concentrations declining over time . This suggests that this compound may require stabilized storage conditions compared to linear analogs.
- Solvent Extraction : Methylphosphonates like Bis(2-ethylhexyl) methylphosphonate (CAS 60556-68-5) are used in nuclear fuel processing due to high radiation resistance. The butylphosphonate variant may offer similar stability but with altered selectivity for metal ions .
Toxicity and Regulatory Status
- This compound’s toxicity remains unstudied but warrants caution based on structural parallels.
- Similar scrutiny may apply to this compound .
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